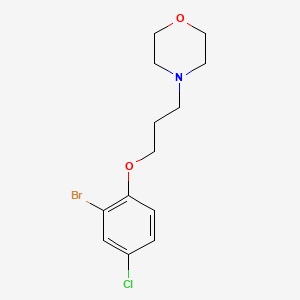
4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine
Overview
Description
4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine is a chemical compound with the molecular formula C13H17BrClNO2 and a molecular weight of 334.64 . It is also known by its synonyms, which include Morpholine, 4-[3-(2-bromo-4-chlorophenoxy)propyl]- .
Molecular Structure Analysis
The molecular structure of 4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine consists of a morpholine ring attached to a propyl chain, which is further connected to a phenoxy group. The phenoxy group has bromine and chlorine substituents .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Research on morpholine derivatives and related compounds often focuses on their synthesis and crystallographic analysis. For instance, the synthesis of various morpholine compounds involves cyclization reactions and characterizations by IR, NMR, and MS technologies, highlighting the diverse chemical reactivity and potential for creating novel molecules with specific functional groups (Tan Bin, 2011; Qiu Fang-li, 2012).
Crystal Structure Analysis
- The crystallographic analysis of morpholine derivatives, such as dimethomorph, a morpholine fungicide, helps understand the molecular conformation, hydrogen bonding, and three-dimensional structure, providing valuable insights into their chemical behavior and interaction potentials (Gihaeng Kang et al., 2015).
Chemical Reactions and Biological Applications
- Morpholine derivatives have been explored for their potential biological activities, including studies on their synthesis and antidepressive activity. This highlights the broader relevance of morpholine compounds in pharmacological research (Guo Ya-nan, 2010; Tao Yuan, 2012).
Chiral Moderators in Synthesis
- Morpholine compounds have also been applied as chiral moderators in synthesis, demonstrating their utility in producing enantiopure compounds. This application is crucial for the pharmaceutical industry, where the chirality of drug molecules can significantly affect their efficacy and safety (G. Kauffman et al., 2000).
Safety and Hazards
While specific safety and hazard information for 4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine was not found, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-[3-(2-bromo-4-chlorophenoxy)propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJNLOQBOVQIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




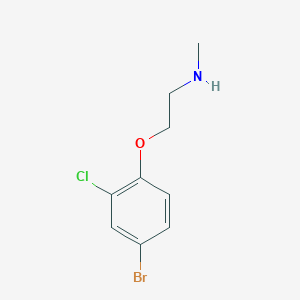
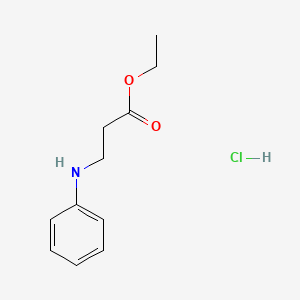
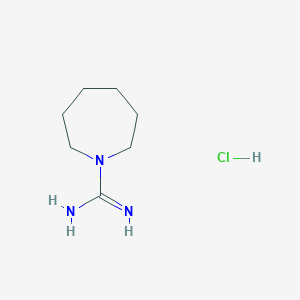
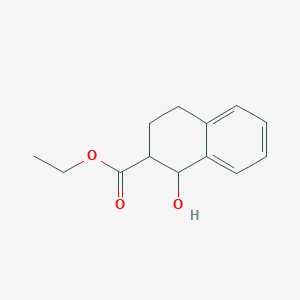
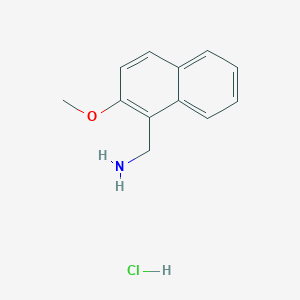


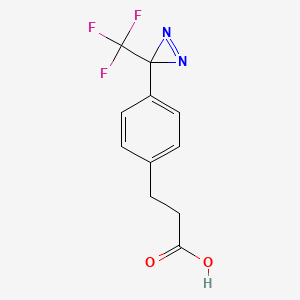
![(2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070330.png)

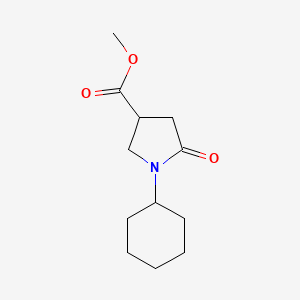
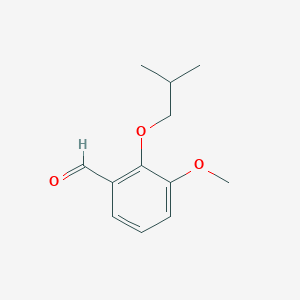
![3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3070359.png)